

Spectroscopic data interpretation for 3-Chloro-4-hydroxy-5-methoxybenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-methoxybenzoic acid

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An In-depth Technical Guide to the Spectroscopic Interpretation of **3-Chloro-4-hydroxy-5-methoxybenzoic acid**

This guide provides a detailed analysis and interpretation of the key spectroscopic data for **3-Chloro-4-hydroxy-5-methoxybenzoic acid**, a substituted aromatic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to deliver a comprehensive analytical workflow. Our approach is grounded in establishing a self-validating system of data interpretation, where each piece of spectroscopic evidence corroborates the others to build a conclusive structural assignment.

The Analytical Imperative: A Multi-Modal Approach

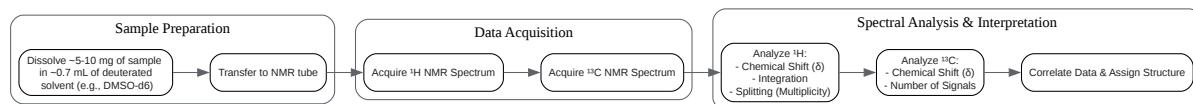
The structural elucidation of a molecule like **3-Chloro-4-hydroxy-5-methoxybenzoic acid** (Molecular Formula: $C_8H_7ClO_4$, Molecular Weight: 202.60 g/mol) is not reliant on a single technique. Instead, it requires a synergistic application of multiple spectroscopic methods. Nuclear Magnetic Resonance (1H and ^{13}C NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data that further supports the proposed structure. This multi-modal strategy ensures a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can piece together the molecular puzzle.

Workflow for NMR Analysis

The logical process for NMR analysis involves predicting the spectrum based on the known structure, acquiring the experimental data, and then reconciling the two.



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Caption: General workflow for NMR spectroscopic analysis.

^1H NMR Spectroscopy: Proton Environments

Principles of Interpretation: The ^1H NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.^[1] The acidic proton of a carboxylic acid is highly deshielded and appears far downfield, often between 10-13 ppm.^[2]

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **3-Chloro-4-hydroxy-5-methoxybenzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and

its residual water peak does not obscure the aromatic region. The acidic protons (COOH and OH) are also readily observable in this solvent.

- **Instrument Setup:** The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** A standard ^1H NMR experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the range of 0-15 ppm.

Data Interpretation and Structural Assignment:

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Caption: Structure of **3-Chloro-4-hydroxy-5-methoxybenzoic acid** with proton labels.

Based on the structure, we expect five distinct signals:

- **Two Aromatic Protons (H_a , H_e):** The benzene ring has two protons. Due to the substitution pattern, they are not chemically equivalent. H_a is ortho to the carboxylic acid and meta to the chloro group. H_e is ortho to the methoxy group and meta to the hydroxyl group. They will appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm). Given their meta-relationship to each other, they would likely appear as doublets with a small coupling constant ($J \approx 2\text{-}3 \text{ Hz}$). A spectrum found for the title compound shows signals around 7.5 ppm.[3]
- **One Methoxy Group (H_e):** The three protons of the methoxy ($-\text{OCH}_3$) group are equivalent and are adjacent to no other protons. Therefore, they will produce a sharp singlet. Its chemical shift is influenced by the aromatic ring, typically appearing around 3.8-4.0 ppm.
- **One Phenolic Proton (H_a):** The hydroxyl ($-\text{OH}$) proton is acidic and its chemical shift is variable, depending on concentration and solvent. In DMSO-d_6 , it often appears as a broad singlet, typically in the 9-10 ppm range.

- One Carboxylic Acid Proton (H_e): This is the most deshielded proton, appearing as a broad singlet far downfield, usually above 12 ppm.[4] This signal's disappearance upon adding a drop of D_2O would confirm its assignment.

Table 1: Predicted 1H NMR Data (400 MHz, $DMSO-d_6$)

| Chemical Shift (δ , ppm) | Integration | Multiplicity | Assignment |
|----------------------------------|-------------|----------------------|--------------|
| ~13.0 | 1H | Broad Singlet | -COOH |
| ~9.5 | 1H | Broad Singlet | Ar-OH |
| ~7.5 | 1H | Doublet (d) | Ar-H |
| ~7.3 | 1H | Doublet (d) | Ar-H |

| ~3.9 | 3H | Singlet (s) | $-OCH_3$ |

^{13}C NMR Spectroscopy: The Carbon Skeleton

Principles of Interpretation: ^{13}C NMR spectroscopy reveals the number of unique carbon environments in a molecule. Carbons in aromatic rings absorb in the 120-150 ppm range, while the carbonyl carbon of a carboxylic acid is significantly deshielded, appearing around 160-180 ppm.[2][5]

Experimental Protocol:

- Sample Preparation: The same sample prepared for 1H NMR analysis can be used.
- Instrument Setup: The analysis is performed on the same spectrometer, switching to the ^{13}C channel.
- Data Acquisition: A proton-decoupled ^{13}C experiment (e.g., BB-decoupled) is run. A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of the ^{13}C isotope.

Data Interpretation and Structural Assignment: The molecule has 8 carbon atoms, but due to its structure, all are chemically non-equivalent. Therefore, we expect to see 8 distinct signals in

the proton-decoupled ^{13}C NMR spectrum.

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|--------------------|--|
| ~167 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. [4] |
| ~150 | C-OH | Aromatic carbon attached to the electron-donating -OH group. |
| ~148 | C-OCH ₃ | Aromatic carbon attached to the electron-donating -OCH ₃ group. |
| ~128 | C-H | Aromatic methine carbon. |
| ~125 | C-COOH | Quaternary aromatic carbon attached to the -COOH group. |
| ~122 | C-Cl | Aromatic carbon attached to the electronegative -Cl group. |
| ~115 | C-H | Aromatic methine carbon. |

| ~56 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles of Interpretation: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[6]

Experimental Protocol:

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal.
- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Data Interpretation: The IR spectrum of **3-Chloro-4-hydroxy-5-methoxybenzoic acid** will be dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm ⁻¹) | Bond Vibration | Functional Group | Comments |
|-----------------------------------|----------------|-----------------------------|--|
| 3300-2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer.[2][7] |
| ~3200 | O-H stretch | Phenol | A broad absorption, often superimposed on the carboxylic acid O-H stretch.[8] |
| 3100-3000 | C-H stretch | Aromatic | Sharp, medium-intensity peaks just above 3000 cm ⁻¹ .[9][10] |
| ~2950 | C-H stretch | Methoxy (-CH ₃) | Sharp peak just below 3000 cm ⁻¹ . |
| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Its exact position can be influenced by hydrogen bonding.[7] |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp bands of variable intensity.[9] |
| ~1250 | C-O stretch | Acid/Phenol/Ether | Strong absorptions associated with the C-O bonds. |

| ~800-700 | C-Cl stretch | Aryl Halide | Typically found in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

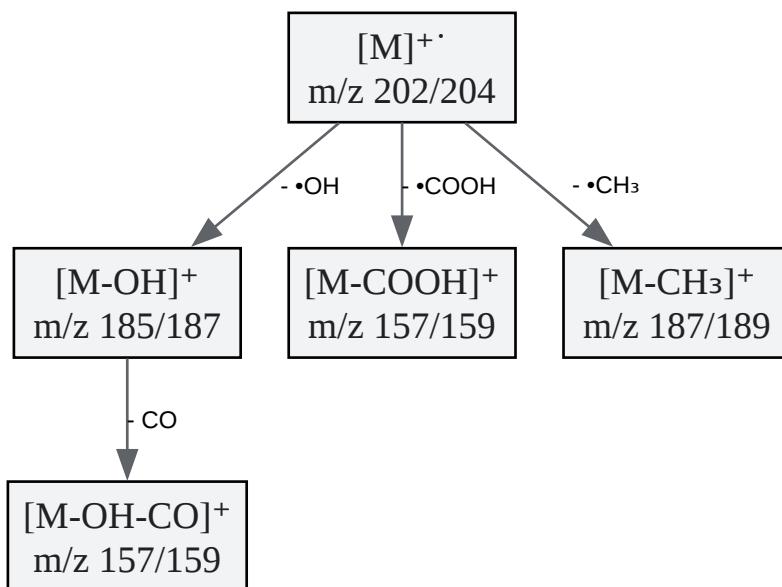
Principles of Interpretation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This confirms the molecular weight and offers clues to the molecule's structure through analysis of fragmentation patterns. Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic losses of functional groups.^{[2][11]}

Experimental Protocol:

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source.
- **Ionization:** ESI is a soft ionization technique that typically generates the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$.
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: The molecular formula $C_8H_7ClO_4$ gives a monoisotopic mass of 201.9982 Da. The presence of chlorine is a key diagnostic feature, as it will produce a characteristic $M+2$ peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ^{37}Cl isotope.

Predicted Fragmentation Pathway:



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Caption: Plausible fragmentation pathways in EI-MS.

- Molecular Ion ($M^{+ \cdot}$): A strong peak at m/z 202, with a corresponding M+2 peak at m/z 204.
- Loss of Hydroxyl Radical ($[M-OH]^{+ \cdot}$): A common fragmentation for carboxylic acids, resulting in a peak at m/z 185/187.[\[11\]](#)
- Loss of Carboxyl Radical ($[M-COOH]^{+ \cdot}$): Decarboxylation leads to a fragment at m/z 157/159.[\[11\]](#)
- Loss of Methyl Radical ($[M-CH_3]^{+ \cdot}$): Cleavage of the methoxy group results in a fragment at m/z 187/189.

Conclusion: A Cohesive Structural Narrative

The combination of NMR, IR, and MS provides a robust and self-validating dataset for the structural confirmation of **3-Chloro-4-hydroxy-5-methoxybenzoic acid**. 1H and ^{13}C NMR establish the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carboxylic acid, phenol, and methoxy functional groups. Finally, mass spectrometry verifies the molecular weight and provides fragmentation patterns consistent with the proposed structure. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and development.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [[jove.com](#)]
- 5. [chem.libretexts.org](#) [[chem.libretexts.org](#)]
- 6. Infrared spectroscopy correlation table - Wikipedia [[en.wikipedia.org](#)]
- 7. IR Absorption Table [[webspectra.chem.ucla.edu](#)]
- 8. [orgchemboulder.com](#) [[orgchemboulder.com](#)]
- 9. [orgchemboulder.com](#) [[orgchemboulder.com](#)]
- 10. [uanlch.vscht.cz](#) [[uanlch.vscht.cz](#)]
- 11. GCMS Section 6.12 [[people.whitman.edu](#)]
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